![molecular formula C10H15NO3S2 B2483492 N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide CAS No. 1215533-13-3](/img/structure/B2483492.png)
N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, showcasing a typical sulfonamide synthesis route (Sarojini et al., 2012). Such methodologies could be adapted for synthesizing N-((1-Hydroxycyclopentyl)methyl)thiophene-2-sulfonamide, with the specific starting materials adjusted based on the target molecular structure.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is often elucidated using techniques such as X-ray diffraction (XRD) and Density Functional Theory (DFT) calculations. For example, the structure of 4MNBS was determined using single crystal XRD and DFT calculations, which provided insights into its molecular geometry, vibrational frequencies, and electronic properties (Sarojini et al., 2012). Similar analytical methods could be employed to analyze the molecular structure of N-((1-Hydroxycyclopentyl)methyl)thiophene-2-sulfonamide.
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions due to their functional groups. N-hydroxy sulfonamides have been used as sulfenylating agents, demonstrating the chemical versatility of the sulfonamide group in functionalizing aromatic compounds (Wang et al., 2017). This property could be relevant for further functionalization or derivatization of N-((1-Hydroxycyclopentyl)methyl)thiophene-2-sulfonamide.
Physical Properties Analysis
The physical properties of sulfonamide compounds, including melting points, solubility, and crystal structure, are crucial for their characterization and application. Techniques such as thermal analysis and solubility studies provide essential information about these properties. The synthesis and characterization studies often include thermal analysis to determine the stability and melting points of sulfonamide compounds, which are critical for their handling and application in various fields.
Chemical Properties Analysis
The chemical properties of sulfonamides, such as their reactivity, pKa, and interaction with other molecules, are significant for their application in chemical synthesis and biological systems. Studies involving NBO analysis, HOMO-LUMO analysis, and reactivity studies provide insights into the electronic properties and potential reactivity of sulfonamide compounds. For example, DFT studies reveal information about charge distribution, stability, and reactivity potential, which are essential for understanding the chemical behavior of sulfonamides (Sarojini et al., 2012).
Scientific Research Applications
Synthesis and Characterization of Sulfonamide Derivatives
Sulfonamide derivatives, including compounds similar to N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide, have been synthesized and characterized through a combination of experimental and computational methods. A study by Mahmood et al. (2016) detailed the synthesis of two sulfonamide derivatives, followed by their characterization using various spectroscopic techniques. The molecular and electronic structures were investigated using density functional theory, providing insights into the compounds' structural and spectroscopic properties. This research highlighted the potential of sulfonamide derivatives in various scientific applications, emphasizing their structural stability and electronic characteristics (Mahmood, Akram, & Lima, 2016).
Potential Therapeutic Applications
Sulfonamide derivatives have been explored for their therapeutic potential in various medical conditions. A notable study by Farag et al. (2012) synthesized a range of heterocyclic compounds containing a sulfonamide thiazole moiety, evaluating their anticonvulsant activity. Among the synthesized compounds, certain derivatives exhibited significant anticonvulsive effects, highlighting the potential of sulfonamide derivatives in developing novel therapeutic agents for treating convulsions (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Inhibition of Carbonic Anhydrase
Sulfonamide derivatives have also been investigated for their ability to inhibit carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. Graham et al. (1989) prepared derivatives of benzo[b]thiophene-2-sulfonamide to explore their utility as topically active inhibitors of ocular carbonic anhydrase, potentially useful in glaucoma treatment. This research underscores the versatility of sulfonamide derivatives in addressing specific medical conditions through targeted enzyme inhibition (Graham, Shepard, Anderson, Baldwin, Best, Christy, Freedman, Gautheron, Habecker, Hoffman, 1989).
Anticancer and Antimicrobial Potential
Further studies have explored the anticancer and antimicrobial properties of sulfonamide derivatives. Ghorab, Bashandy, and Alsaid (2014) synthesized a series of thiophene derivatives with sulfonamide moieties, evaluating their in vitro anticancer activity against human breast cancer cell lines. The research identified compounds with higher cytotoxic activities than doxorubicin, a commonly used chemotherapeutic agent, suggesting the potential of sulfonamide derivatives in cancer therapy (Ghorab, Bashandy, & Alsaid, 2014).
Mechanism of Action
Target of Action
The primary targets of N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide are currently unknown. Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Given the broad range of effects observed with thiophene derivatives, it is likely that multiple pathways are involved .
Result of Action
Thiophene derivatives have been associated with a variety of biological effects, suggesting that this compound may have similar properties .
Future Directions
Thiophene-based analogs, including N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide, are a growing area of interest for scientists due to their potential as biologically active compounds . Future research may focus on improving the synthesis methods, exploring more biological applications, and studying the detailed mechanism of action .
properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S2/c12-10(5-1-2-6-10)8-11-16(13,14)9-4-3-7-15-9/h3-4,7,11-12H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGYRMUDSRPJAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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